O-Allyl-L-tyrosine methyl ester hydrochloride O-Allyl-L-tyrosine methyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 138535-28-1
VCID: VC0555301
InChI: InChI=1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H/t12-;/m0./s1
SMILES: COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl
Molecular Formula: C13H18ClNO3
Molecular Weight: 235,29*36,46 g/mole

O-Allyl-L-tyrosine methyl ester hydrochloride

CAS No.: 138535-28-1

Cat. No.: VC0555301

Molecular Formula: C13H18ClNO3

Molecular Weight: 235,29*36,46 g/mole

* For research use only. Not for human or veterinary use.

O-Allyl-L-tyrosine methyl ester hydrochloride - 138535-28-1

Specification

CAS No. 138535-28-1
Molecular Formula C13H18ClNO3
Molecular Weight 235,29*36,46 g/mole
IUPAC Name methyl (2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H/t12-;/m0./s1
Standard InChI Key RNTKDRSTELCRPC-YDALLXLXSA-N
SMILES COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl
Canonical SMILES COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl

Introduction

Chemical Properties and Identification

Basic Information

O-Allyl-L-tyrosine methyl ester hydrochloride is a modified amino acid derivative with the following key identifiers:

ParameterInformation
CAS Number138535-28-1
Molecular FormulaC13H18ClNO3
Molecular Weight271.74 g/mol
PubChem CID22950708 (parent compound)
IUPAC Name(2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoic acid methyl ester hydrochloride
Common SynonymsL-Tyrosine, O-2-propenyl-, methyl ester, hydrochloride; (S)-3-(4-(allyloxy)phenyl)-2-aminopropanoic acid methyl ester hydrochloride

The compound is characterized as a derivative of L-tyrosine, an essential amino acid critical for neurotransmitter and hormone synthesis in biological systems .

Physical Properties

Physical and spectroscopic properties of O-Allyl-L-tyrosine methyl ester hydrochloride include:

PropertyValue
Physical StateWhite to off-white crystalline powder
Specific Optical Rotation[α]D= 11.0 - 12.5° (C=1 in MeOH) at 20°C
SolubilityReadily soluble in water, methanol; moderately soluble in ethanol
Melting PointNot specifically reported in literature
StabilityStable under normal laboratory conditions
HPLC Purity≥99.0% (typical commercial grade)

The hydrochloride salt formation significantly enhances water solubility compared to the free base form, making it more suitable for various research applications requiring aqueous solutions .

Synthesis and Preparation Methods

General Synthetic Routes

The synthesis of O-Allyl-L-tyrosine methyl ester hydrochloride typically involves a multi-step process starting from L-tyrosine. The general synthetic route involves:

  • Esterification of L-tyrosine to form L-tyrosine methyl ester hydrochloride

  • Etherification of the phenolic hydroxyl group with an allyl group

The specific reactions can be summarized as follows:

  • Esterification: L-tyrosine is converted to its methyl ester through reaction with methanol in the presence of a catalyst (typically thionyl chloride or hydrogen chloride), followed by cooling, concentration to remove methanol, and drying to obtain L-tyrosine methyl ester hydrochloride .

  • O-Allylation: The phenolic hydroxyl group of L-tyrosine methyl ester hydrochloride undergoes etherification with allyl bromide or allyl alcohol under appropriate conditions to introduce the allyl group .

Laboratory Preparation Techniques

A detailed laboratory preparation method based on patent literature involves the following steps:

  • Starting Material Preparation: L-tyrosine is used as the initial raw material and is converted to L-tyrosine methyl ester hydrochloride through esterification with methanol at reflux temperature in the presence of a catalyst .

  • Protection Strategy: In some synthetic routes, the amino group is protected using trifluoroacetic anhydride to form N-trifluoroacetyl-L-tyrosine methyl ester before the O-allylation step .

  • Etherification Reaction: The etherification can be performed using several methods:

    • Mitsunobu reaction conditions using triphenylphosphine and diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DTBAD)

    • Direct alkylation with allyl bromide in the presence of a base like potassium carbonate .

  • Deprotection: If protection strategies are used, the final step involves removal of protecting groups under appropriate conditions (acid hydrolysis for N-trifluoroacetyl groups) .

Analytical MethodParameters Evaluated
HPLCPurity (≥99.0% area), impurity profile
NMR SpectroscopyStructural confirmation, isomeric purity
Mass SpectrometryMolecular weight confirmation
Elemental AnalysisC, H, N content verification
Optical RotationStereochemical purity assessment
LC-MSIdentity confirmation and purity

Commercial preparations typically specify a minimum purity of 95.0-99.0% by HPLC analysis, with specific optical rotation values ensuring stereochemical integrity .

Applications and Biological Significance

Pharmaceutical Development

O-Allyl-L-tyrosine methyl ester hydrochloride serves as an important precursor in pharmaceutical synthesis, particularly for compounds targeting neurological disorders. Its applications include:

  • Precursor for Neurologically Active Compounds: The compound's structural similarity to neurotransmitters makes it valuable for synthesizing pharmaceuticals targeting neurological conditions.

  • Building Block for Peptide-Based Drugs: As a modified amino acid, it can be incorporated into peptide sequences to alter their pharmacokinetic or pharmacodynamic properties .

  • Prodrug Development: The methyl ester functionality serves as a potential prodrug moiety, enhancing lipophilicity and membrane permeability of related therapeutics .

  • Structure-Activity Relationship Studies: Used in medicinal chemistry to explore how structural modifications affect biological activity of tyrosine-based compounds .

Biochemical Research

In biochemical research, O-Allyl-L-tyrosine methyl ester hydrochloride is utilized for:

  • Enzyme Activity Studies: Helps researchers understand the role of amino acids in biological processes and enzyme mechanisms.

  • Protein Interaction Investigations: Used to study how modified amino acids affect protein-protein interactions and protein folding .

  • Metabolic Pathway Research: Employed in studies examining tyrosine metabolism and related biochemical pathways .

  • Neurotransmitter Research: Given L-tyrosine's role in catecholamine synthesis, this derivative is valuable for studies on neurotransmitter production and function .

Cosmetic Formulations

The compound finds applications in cosmetic science due to its unique properties:

  • Antioxidant Activity: Incorporated into skincare products for its antioxidant properties, which help protect skin cells from oxidative stress .

  • Anti-Aging Formulations: Used in products designed to combat signs of aging by protecting against cellular damage.

  • Skin Penetration Enhancement: The modified structure with increased lipophilicity potentially enhances skin penetration of active ingredients in formulations .

  • Specialized Skincare: Found in products addressing hyperpigmentation or other skin conditions related to tyrosine metabolism .

Food Industry Applications

In the food industry, O-Allyl-L-tyrosine methyl ester hydrochloride serves multiple purposes:

  • Flavor Enhancement: Acts as a flavor enhancer in food products, providing sensory benefits .

  • Functional Food Development: Utilized in the creation of functional foods with targeted health benefits while maintaining nutritional value.

  • Sensory Studies: Used in research examining taste mechanisms and sensory perception of foods .

  • Food Preservation: Potential applications in food preservation due to its antioxidant properties.

Material Science Applications

Material science applications of this compound include:

  • Polymer Development: Explored in the development of specialized polymers with enhanced properties .

  • Coating Technologies: Used in developing coatings that offer improved flexibility and durability compared to traditional materials.

  • Biomaterial Research: Potential applications in creating biocompatible materials for medical devices or tissue engineering .

  • Surface Modification: Employed in strategies to modify surface properties of materials for specific applications.

Comparative Analysis with Related Compounds

Comparison with Other L-Tyrosine Derivatives

O-Allyl-L-tyrosine methyl ester hydrochloride can be compared with related compounds to understand structure-property relationships:

CompoundStructural DifferenceKey Property Differences
L-Tyrosine methyl ester hydrochlorideLacks O-allyl groupLower lipophilicity, different reactivity profile, crystalline properties studied under high pressure
O-Methyl-L-tyrosine methyl ester hydrochlorideMethyl instead of allyl at phenolic oxygenLower molecular weight (245.70 g/mol), different reactivity and lipophilicity profile
L-Tyrosine ethyl esterEthyl ester instead of methyl, no O-modificationDifferent solubility profile, metabolic stability
O-Allyl-L-tyrosine (free acid)No methyl esterHigher water solubility, different lipophilicity profile
N-Acetyl-O-(ω-Alkenyl)-L-tyrosine ethyl esterN-acetylated, ethyl ester instead of methylUsed in copolymerization with ethylene, different reactivity pattern

A recent study on L-tyrosine methyl ester hydrochloride crystal revealed that methylation reduces hydrogen bond formation ability and increases molecular mobility under high pressure, properties that may be similar in the O-allyl derivative .

Structure-Activity Relationships

The structure-activity relationships of O-Allyl-L-tyrosine methyl ester hydrochloride highlight how specific modifications affect its properties:

The combination of these modifications creates a compound with unique physicochemical properties suitable for diverse applications across multiple scientific fields .

Current Research and Future Perspectives

Recent Scientific Findings

Recent research involving O-Allyl-L-tyrosine methyl ester hydrochloride and related compounds has revealed several important findings:

  • Crystal Structure Studies: Research on related compounds like L-tyrosine methyl ester hydrochloride has provided insights into structural behavior under various conditions, including high-pressure environments. The methylated organic salt L-tyrosine methyl ester hydrochloride crystal was synthesized by slow solvent evaporation and studied using Raman spectroscopy, revealing conformational phase transitions under pressure .

  • Synthetic Methodology Improvements: Advanced synthetic routes for tyrosine derivatives have been developed, including more efficient methods for O-alkylation and N-protection/deprotection strategies that may be applicable to O-Allyl-L-tyrosine methyl ester hydrochloride production .

  • Polymer Applications: Research has demonstrated that N-Acetyl-O-(ω-Alkenyl)-L-tyrosine ethyl ester, a compound related to O-Allyl-L-tyrosine methyl ester hydrochloride, can be efficiently copolymerized with ethylene, suggesting potential applications in functional polymer development .

  • Amino Acid Modification Strategies: Studies on nitrogen-containing compound synthesis provide insights into more efficient modification strategies for amino acids like tyrosine, potentially improving the production of compounds like O-Allyl-L-tyrosine methyl ester hydrochloride .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator